Benzyl propionate

Catalog No.
S1513857
CAS No.
122-63-4
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl propionate

CAS Number

122-63-4

Product Name

Benzyl propionate

IUPAC Name

benzyl propanoate

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

VHOMAPWVLKRQAZ-UHFFFAOYSA-N

SMILES

CCC(=O)OCC1=CC=CC=C1

Solubility

insoluble in water; poorly soluble in glycerol, glycols, and mineral oil
miscible at room temperature (in ethanol)

Canonical SMILES

CCC(=O)OCC1=CC=CC=C1
  • Food and flavoring agent: Benzyl propionate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a flavoring agent in food.[1] It is found naturally in some fruits, such as strawberries and pineapples, and is also added to various food products to enhance their flavor.[2]
  • Perfumery: Benzyl propionate is a common ingredient in perfumes and fragrances, where it contributes a floral and fruity aroma.[3]

Research on Benzyl Propionate:

  • National Institutes of Health (NIH):
  • Science.gov:
  • PubChem:

Benzyl propionate has the molecular formula C10H12O2C_{10}H_{12}O_{2} and a molecular weight of 164.2 g/mol. It is a colorless liquid with a floral jasmine note, often described as more fruity than its acetate counterpart. This compound is primarily synthesized through the esterification of propanoic acid and benzyl alcohol, typically requiring a strong acid catalyst such as sulfuric acid . Benzyl propionate is naturally present in trace amounts in certain fruits like plums and melons .

Benzyl propionate is generally considered safe for use in cosmetics and fragrances at regulated levels. However, some studies suggest it may cause mild skin irritation in some individuals [].

Data:

  • The International Fragrance Research Association (IFRA) has established safety guidelines for the use of benzyl propionate in fragrance mixtures, with a maximum concentration of 10% in the final fragrance concentrate.

Current Research

Please note:

  • Mechanism of Action: Benzyl propionate does not have a known mechanism of action relevant to biological systems.
  • Physical and Chemical Properties Analysis: Specific data on melting point, boiling point, and solubility of benzyl propionate might be available through commercial chemical suppliers but were not readily found in scientific literature.

The primary reaction for synthesizing benzyl propionate involves the esterification process:

Benzyl Alcohol+Propanoic AcidH2SO4Benzyl Propionate+Water\text{Benzyl Alcohol}+\text{Propanoic Acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{Benzyl Propionate}+\text{Water}

This reaction can be catalyzed by various methods, including traditional acid catalysis and biocatalysis using immobilized lipases from sources like Candida antarctica . The enzymatic approach has shown promising results, achieving approximately 44% conversion under optimized conditions.

Benzyl propionate exhibits low toxicity and has been assessed for its safety in cosmetic applications. It is used as a fragrance ingredient in various products, including perfumes, shampoos, and decorative cosmetics . Its pleasant scent profile contributes to its widespread use in the fragrance industry.

Benzyl propionate can be synthesized through several methods:

  • Conventional Esterification: Utilizing benzyl alcohol and propanoic acid with sulfuric acid as a catalyst.
  • Biocatalysis: Employing immobilized lipases to facilitate the esterification process under mild conditions. This method is gaining traction due to its environmental benefits and efficiency .
  • Green Chemistry Approaches: Recent studies have explored using tris(pentafluorophenyl)borate as a catalyst for solvent-free reactions, enhancing the sustainability of the synthesis process .

Benzyl propionate shares similarities with several other compounds, particularly within the realm of esters and aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Benzyl AcetateC10H12O2C_{10}H_{12}O_{2}Fruity scent; less floral than benzyl propionate
Isoamyl PropionateC7H14O2C_{7}H_{14}O_{2}Stronger banana-like scent; more pronounced fruitiness
Phenethyl AcetateC10H12O2C_{10}H_{12}O_{2}Floral notes; often associated with rose scents
Ethyl BenzoateC9H10O2C_{9}H_{10}O_{2}Sweet, fruity aroma; used in flavoring

Uniqueness of Benzyl Propionate

Benzyl propionate's distinct floral jasmine note sets it apart from similar compounds. Its broader application range in both flavoring and perfumery underscores its versatility compared to other esters.

Physical Description

Liquid
colourless liquid with a sweet, fruity-floral odou

XLogP3

2.4

Boiling Point

220.0 °C

Density

d15.5 1.04
1.028-1.033

UNII

307DN1208L

Other CAS

122-63-4

Wikipedia

Benzyl propionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Propanoic acid, phenylmethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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